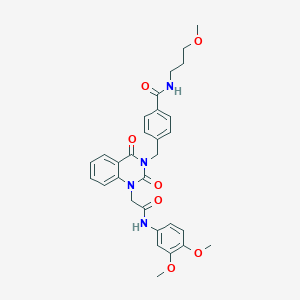

![molecular formula C15H16N2O3 B2387421 N-[4-(吗啉-4-基)苯基]呋喃-2-甲酰胺 CAS No. 304675-40-9](/img/structure/B2387421.png)

N-[4-(吗啉-4-基)苯基]呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

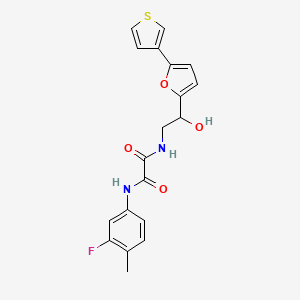

“N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide”, also known as MPFC, is a synthetic compound. It is closely related to furanylfentanyl, a synthetic opioid .

Molecular Structure Analysis

The molecular formula of “N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide” is C15H16N2O3. The InChI code is 1S/C17H17F3N2O3/c1-11-2-5-15 (25-11)16 (23)21-13-10-12 (17 (18,19)20)3-4-14 (13)22-6-8-24-9-7-22/h2-5,10H,6-9H2,1H3, (H,21,23) .Chemical Reactions Analysis

While specific chemical reactions involving “N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide” are not available, it has been noted that related compounds can act as corrosion inhibitors .Physical And Chemical Properties Analysis

“N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide” is a powder with a molecular weight of 272.304. It is stored at room temperature .科学研究应用

Antibacterial Activity

Furan derivatives, including “N-(4-morpholin-4-ylphenyl)furan-2-carboxamide”, have been found to have significant antibacterial activity . These compounds have been used in the fight against bacterial strain-caused infections . They are particularly effective against gram-positive bacteria .

Antimicrobial Drugs

Furan-containing compounds have been employed as medicines in a number of distinct disease areas . There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action .

Anti-Ulcer Properties

Furan has a variety of therapeutic advantages, such as anti-ulcer . This suggests that “N-(4-morpholin-4-ylphenyl)furan-2-carboxamide” could potentially be used in the treatment of ulcers .

Diuretic Properties

Furan-containing compounds, including “N-(4-morpholin-4-ylphenyl)furan-2-carboxamide”, have been found to have diuretic properties . This means they could potentially be used to increase the amount of water and salt expelled from the body as urine .

Muscle Relaxant Properties

Furan-containing compounds have been found to have muscle relaxant properties . This suggests that “N-(4-morpholin-4-ylphenyl)furan-2-carboxamide” could potentially be used in the treatment of muscle spasms and other related conditions .

Anti-Inflammatory, Analgesic, and Antidepressant Properties

Furan-containing compounds have been found to have anti-inflammatory, analgesic, and antidepressant properties . This suggests that “N-(4-morpholin-4-ylphenyl)furan-2-carboxamide” could potentially be used in the treatment of inflammation, pain, and depression .

Anti-Parkinsonian and Anti-Glaucoma Properties

Furan-containing compounds have been found to have anti-parkinsonian and anti-glaucoma properties . This suggests that “N-(4-morpholin-4-ylphenyl)furan-2-carboxamide” could potentially be used in the treatment of Parkinson’s disease and glaucoma .

Antihypertensive and Anti-Aging Properties

Furan-containing compounds have been found to have antihypertensive and anti-aging properties . This suggests that “N-(4-morpholin-4-ylphenyl)furan-2-carboxamide” could potentially be used in the treatment of high blood pressure and aging-related conditions .

作用机制

Target of Action

A related compound, a resveratrol analogue, has been shown to target the p53–p21cip1/waf1 pathway in human colorectal hct116 cells .

Mode of Action

The resveratrol analogue mentioned earlier induces g2/m cell cycle arrest through the activation of p53–p21cip1/waf1 . This suggests that N-(4-morpholin-4-ylphenyl)furan-2-carboxamide might interact with its targets in a similar manner, leading to changes in cell cycle progression.

Biochemical Pathways

The related resveratrol analogue affects the p53–p21cip1/waf1 pathway, leading to cell cycle arrest . This could potentially affect downstream effects such as cell proliferation and apoptosis.

Result of Action

The related resveratrol analogue has been shown to cause cytotoxicity in hct116 colorectal cancer cells through several apoptotic events including activation of the fas death receptor, fadd, caspase 8, caspase 3, caspase 9, and cleaved parp . This suggests that N-(4-morpholin-4-ylphenyl)furan-2-carboxamide might have similar effects.

属性

IUPAC Name |

N-(4-morpholin-4-ylphenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c18-15(14-2-1-9-20-14)16-12-3-5-13(6-4-12)17-7-10-19-11-8-17/h1-6,9H,7-8,10-11H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFPHRNGVXQYKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-morpholin-4-ylphenyl)furan-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dichloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide](/img/structure/B2387343.png)

amine hydrochloride](/img/structure/B2387344.png)

![(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-2-carboxylic acid](/img/structure/B2387346.png)

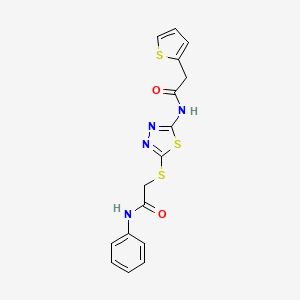

![N-mesityl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2387350.png)

![4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2387351.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-4-(thiophen-3-yl)benzamide](/img/structure/B2387359.png)

![N-(2,4-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2387360.png)